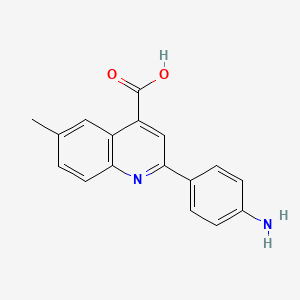

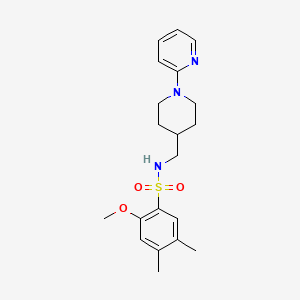

2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and phenyl rings suggests that the compound would have a planar structure in these regions. The electron-donating amino group and electron-withdrawing carboxylic acid group could have interesting effects on the compound’s electronic structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions with electrophiles, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility .Applications De Recherche Scientifique

Synthetic and Structural Studies:

- The synthesis of certain quinoline derivatives, including structures related to 2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid, has been investigated for their potential applications in various fields. For example, studies have synthesized key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These compounds were characterized by spectroscopy and X-ray crystallographic analysis, indicating their significance in synthetic chemistry and drug design (Li et al., 2013).

Condensation Reactions:

- The compound has been involved in condensation reactions. For instance, the potassium salt of isatinic acid, similar in structure to this compound, was condensed with various compounds like urea, N-substituted ureas, and ethyl carbamate, leading to the formation of 2-hydroxyquinazoline-4-carboxylic acid and its derivatives. Such reactions are significant in the synthesis of new compounds with potential biological activities (Stefanović et al., 2010).

Fluorophores and Biological Applications:

- Quinoline derivatives are known for their applications as efficient fluorophores widely used in biochemistry and medicine. They are used in studying various biological systems, indicating their importance in research applications. Some derivatives are also being studied for their potential as antioxidants and radioprotectors, showcasing the diverse applications of these compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with cytochrome p450 enzymes, particularly cyp1a1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

It is suggested that the compound may be biotransformed by cytochrome p450 1a1 into active metabolites . These metabolites may then interact with their targets to exert their effects .

Biochemical Pathways

Given the potential interaction with cytochrome p450 enzymes, it is plausible that the compound could influence pathways related to xenobiotic metabolism .

Pharmacokinetics

It is suggested that the compound may be metabolized by cytochrome p450 1a1 . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Similar compounds have been shown to exhibit potent antitumor properties in vitro and in vivo

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid is not well-documented. Factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action.

This compound represents an interesting area for future research due to its potential antitumor properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-aminophenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTTZAVDCVHQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)

![8-(Methylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)

![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)

![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)